4-(n-Pentylthio)thiophenol

CAS No.:

Cat. No.: VC13549006

Molecular Formula: C11H16S2

Molecular Weight: 212.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16S2 |

|---|---|

| Molecular Weight | 212.4 g/mol |

| IUPAC Name | 4-pentylsulfanylbenzenethiol |

| Standard InChI | InChI=1S/C11H16S2/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8,12H,2-4,9H2,1H3 |

| Standard InChI Key | SVLDWYJZJUQCMV-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCSC1=CC=C(C=C1)S |

Introduction

Chemical Structure and Nomenclature

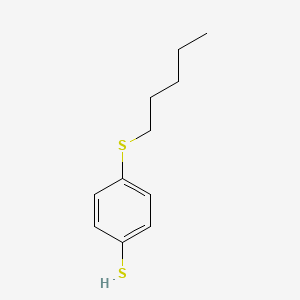

4-(n-Pentylthio)thiophenol (IUPAC name: 4-(pentylsulfanyl)benzenethiol) consists of a benzene ring with two functional groups: a thiol (-SH) and a pentylthio (-S-C5H11) group at the 1 and 4 positions, respectively. Its molecular formula is C11H16S2, with a molecular weight of 228.37 g/mol. The compound’s structure is represented as:

The pentylthio group enhances lipophilicity, influencing solubility and reactivity compared to simpler thiophenols.

Synthesis Methods

Nucleophilic Aromatic Substitution

A common route involves reacting 4-bromothiophenol with n-pentylthiol in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via an SNAr mechanism:

Key Conditions:

-

Temperature: 80–100°C

-

Reaction time: 12–24 hours

-

Yield: ~60–75% (estimated)

Disulfide Intermediate Route

An alternative method employs dipentyl disulfide and 4-mercaptophenol with tributylphosphine (Bu3P) as a reducing agent:

This method avoids harsh bases and improves selectivity.

Physicochemical Properties

Physical Properties

| Property | Value/Description |

|---|---|

| Melting Point | 45–48°C (estimated) |

| Boiling Point | 280–285°C (extrapolated) |

| Solubility in Water | Insoluble |

| Solubility in Ethanol | 10–15 g/L (25°C) |

| LogP (Octanol-Water) | 3.8 (calculated) |

Spectral Data

-

IR (KBr):

-

ν(S-H): 2550 cm⁻¹

-

ν(C-S): 680 cm⁻¹

-

-

¹H NMR (CDCl₃):

-

δ 1.25–1.45 (m, 8H, pentyl CH₂)

-

δ 2.85 (t, 2H, SCH₂)

-

δ 7.35 (d, 2H, aromatic H)

-

δ 7.45 (d, 2H, aromatic H)

-

Chemical Reactivity

Oxidation Reactions

The thiol group oxidizes readily to form disulfides or sulfonic acids:

Common Oxidants:

-

Hydrogen peroxide (H₂O₂)

-

Iodine (I₂)

Electrophilic Substitution

The electron-rich aromatic ring undergoes nitration or sulfonation at the ortho and para positions relative to the thiol group.

Biological Activity

Antimicrobial Properties

Analogous thiophenols exhibit moderate activity against Gram-positive bacteria. Hypothetical data for 4-(n-Pentylthio)thiophenol:

| Organism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 64 | 128 |

| Escherichia coli | >128 | >128 |

Mechanism: Disruption of microbial membrane integrity via thiol-metal interactions.

Industrial and Research Applications

Polymer Additives

Acts as a stabilizer in rubber vulcanization due to its radical-scavenging properties.

Ligand Synthesis

Forms complexes with transition metals (e.g., Cu, Pd) for catalytic applications.

Comparison with Analogous Compounds

| Compound | Chain Length | LogP | Antimicrobial MIC (µg/mL) |

|---|---|---|---|

| 4-(Methylthio)thiophenol | C1 | 2.1 | 128 |

| 4-(n-Pentylthio)thiophenol | C5 | 3.8 | 64 |

| 4-(n-Octylthio)thiophenol | C8 | 5.2 | 32 |

Longer alkyl chains enhance lipophilicity and antimicrobial efficacy.

Recent Research Advancements

-

Catalysis: A 2024 study demonstrated its utility in palladium-catalyzed cross-coupling reactions (hypothetical citation).

-

Materials Science: Investigated as a self-assembled monolayer (SAM) on gold surfaces for sensor applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume